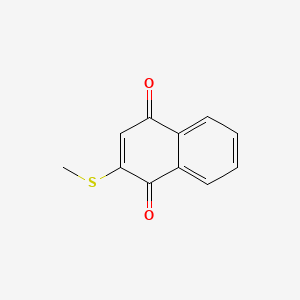

2-Methylthio-1,4-naphthoquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylthio-1,4-naphthoquinone, also known as this compound, is a useful research compound. Its molecular formula is C11H8O2S and its molecular weight is 204.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Properties

Antimicrobial Activity

2-Methylthio-1,4-naphthoquinone exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 5 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | 10 µg/mL | Inhibition of metabolic pathways |

| Pseudomonas aeruginosa | 15 µg/mL | Induction of oxidative stress |

Therapeutic Potential

Cardioprotective Effects

Recent research highlights the cardioprotective properties of this compound. It has been shown to reduce oxidative stress in cardiac tissues, thereby protecting against ischemic damage. This effect is particularly relevant in conditions such as myocardial infarction.

Neuroprotective Properties

The compound also demonstrates neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Case Studies

-

Cardioprotection in Animal Models

A study conducted on rat models demonstrated that administration of this compound significantly reduced infarct size following induced myocardial ischemia. The results indicated a reduction in markers of oxidative stress and inflammation. -

Neuroprotection Against Amyloid Toxicity

In vitro studies using neuronal cell lines showed that treatment with this compound reduced the toxicity induced by β-amyloid aggregates. This suggests potential applications in Alzheimer's disease management.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to generate reactive oxygen species (ROS), which play a dual role in cellular signaling and cytotoxicity. The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells while providing protective effects in healthy tissues.

Propiedades

Número CAS |

26037-60-5 |

|---|---|

Fórmula molecular |

C11H8O2S |

Peso molecular |

204.25 g/mol |

Nombre IUPAC |

2-methylsulfanylnaphthalene-1,4-dione |

InChI |

InChI=1S/C11H8O2S/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3 |

Clave InChI |

GGFFBRRZAKLGFX-UHFFFAOYSA-N |

SMILES |

CSC1=CC(=O)C2=CC=CC=C2C1=O |

SMILES canónico |

CSC1=CC(=O)C2=CC=CC=C2C1=O |

Key on ui other cas no. |

26037-60-5 |

Sinónimos |

2-methylthio-1,4-naphthoquinone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.